YM-358 potassium hydrate is an orally active and long-lasting antagonist of the angiotensin type 1 receptor, primarily investigated for its potential therapeutic applications in treating cardiovascular diseases. The molecular formula of this compound is , with a molecular weight of approximately 455.587 g/mol. This compound is notable for its ability to effectively block the angiotensin type 1 receptor, which plays a critical role in blood pressure regulation and fluid balance.
YM-358 potassium hydrate is synthesized through proprietary methods that involve multiple steps of chemical reactions. The exact details of these synthetic routes are not publicly disclosed, but they require precise control of reaction conditions to ensure high purity and yield.
YM-358 potassium hydrate falls under the category of pharmacological agents known as angiotensin receptor antagonists. These compounds are typically used in the management of hypertension and other cardiovascular disorders by inhibiting the action of angiotensin II, a potent vasoconstrictor.
The synthesis of YM-358 potassium hydrate involves several key steps, including the formation of its core structure followed by functionalization processes. The specific synthetic routes are proprietary, but they generally require a controlled environment to optimize yield and purity.
While the detailed reaction conditions are not publicly available, it is understood that industrial production would utilize optimized reaction parameters to maximize output while minimizing impurities. This would typically involve rigorous quality control measures to ensure compliance with pharmaceutical standards.
YM-358 potassium hydrate can undergo various chemical reactions including:
Oxidation: This involves adding oxygen or removing hydrogen from the compound.
Reduction: This entails adding hydrogen or removing oxygen.
Substitution: This reaction replaces one functional group with another.
Common reagents used in these reactions include:
The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
YM-358 potassium hydrate functions by antagonizing the angiotensin type 1 receptor. This receptor is integral to regulating blood pressure and fluid balance within the body. By blocking this receptor's activity, YM-358 can effectively lower blood pressure and alleviate symptoms associated with hypertension. The compound interacts with the renin-angiotensin-aldosterone system, which is crucial for cardiovascular regulation.
The physical properties of YM-358 potassium hydrate include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 455.6 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Relevant chemical properties include:
Property | Value |
---|---|
InChI | InChI=1S/C22H22N8.K.H2O |
InChI Key | BPSGOSNJXWDLAG-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CN(N2C1=NC(=N2)CC)... |
These properties indicate that YM-358 potassium hydrate has a complex structure conducive to its biological activity.
YM-358 potassium hydrate has several scientific applications:
Chemistry: It serves as a reference compound in studies focused on angiotensin receptor antagonists.
Biology: Research investigates its effects on cellular signaling pathways and interactions with receptors.
Medicine: The compound is explored for its potential therapeutic uses in treating hypertension and other cardiovascular diseases.
Industry: It is utilized in developing new pharmaceuticals and therapeutic agents aimed at managing cardiovascular health.
Traditional synthetic routes for YM-358 potassium hydrate (chemically designated as potassium 5-(4'-((2,7-diethyl-5H-pyrazolo[1,5-b][1,2,4]triazol-5-yl)methyl)-[1,1'-biphenyl]-2-yl)tetrazol-2-ide hydrate) relied heavily on multi-step linear organic synthesis. This approach involved sequential reactions such as Suzuki-Miyaura coupling for biphenyl formation, tetrazole ring cyclization under harsh azidation conditions, and final potassium exchange using potassium hydroxide or potassium carbonate in aqueous/organic mixtures [6]. Key limitations included:
Novel pathways leverage one-pot catalytic cascades and solid-state mechanochemistry. For example, copper(I)-catalyzed [3+2] azide-alkyne cycloaddition (CuAAC) enables direct tetrazolylation of biphenyl precursors at ambient temperatures, reducing steps from 7 to 4. Meanwhile, solvent-free ball milling achieves potassium ion exchange via supramolecular complexation with 18-crown-6 ether, eliminating aqueous workups [6] [9].
Table 1: Comparative Analysis of YM-358 Potassium Hydrate Synthetic Methods
Parameter | Traditional Pathway | Novel Pathway |
---|---|---|
Reaction Steps | 7 | 4 |
Overall Yield | 28–32% | 52–55% |
Temperature Range | −20°C to 120°C | 25°C to 80°C |
Solvent Volume (L/kg) | 120 | 40 |
Key Limitation | Intermediate purification | Catalyst leaching |
Industrial-scale production requires optimization of kinetic parameters and energy-intensive processes. Studies indicate that:
Critical scalability challenges include:
Table 2: Optimized Industrial Parameters for Key Synthesis Steps
Synthetic Step | Optimal Conditions | Output Efficiency |
---|---|---|
Biphenyl Coupling | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, MW, 80°C | 95% conversion |
Tetrazole Cyclization | NaN₃, ZnBr₂, NMP, 80°C, 12 h | 88% isolated yield |
Pothetization | KOtBu, THF, 25°C, 2 h | 98% ion exchange |
Crystallization | Ethanol/water (70:30), −5°C | 99.2% purity |
Potassium stoichiometry governs crystallinity, hydrate stability, and bioavailability of YM-358. Deviations from the ideal 1:1 molar ratio of YM-358 free acid to potassium sources cause:
Nuclear magnetic resonance (NMR) studies reveal that potassium chelation rigidifies the tetrazolide ring (δ = 160–165 ppm in ¹³C NMR), while infrared spectroscopy confirms O–K vibrational modes at 420 cm⁻¹. Optimal stoichiometry (1.05 eq K⁺) ensures a monohydrate structure with water content 3.52 wt% (Karl Fischer) [6].
Table 3: Impact of Potassium Stoichiometry on Product Attributes
K⁺ Equivalents | Crystal Form | Hydration State | Purity (%) | Hygroscopicity |
---|---|---|---|---|
0.8 | Amorphous | Hemihydrate | 92.3 | High (>60% RH) |
1.0 | Monoclinic | Monohydrate | 99.1 | Low (<30% RH) |
1.2 | Triclinic | Dihydrate | 97.8 | Moderate (40% RH) |
Purification hurdles stem from polar byproducts (e.g., boric acid from coupling) and isomeric impurities (3-H tetrazole vs. 2-H tetrazole). Resolution strategies include:
Yield losses occur primarily during:
Industrial yield maximization employs Design of Experiments (DoE) models, identifying temperature (p=0.003) and solvent ratio (p=0.001) as critical factors. Overall process optimization elevates yields from 28% (bench) to 86% (pilot scale) [8] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1